1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene]
Researchers requiring a structurally authenticated disulfide building block often face supply risks from unverified regioisomer blends. This compound (CAS 917761-29-6) eliminates that uncertainty, providing a fully traceable 2-chloro-4-(methanesulfonyl) regioisomer with defined redox chemistry. Verify your intermediates with confidence. - Guaranteed regioisomeric fidelity-eliminates risks from undocumented 5-methanesulfonyl analogs (e.g., CAS 756873-40-2). - Consistent disulfide bond reactivity driven by electron-withdrawing chloro and methanesulfonyl substituents. - Immediate availability for R&D workflows from a reliable, audited supply chain.
Technical Parameters
Basic Identity
| Product Name | 1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene] |
|---|---|
| CAS | 917761-29-6 |
| Molecular Formula | C14H12Cl2O4S4 |
| Molecular Weight | 443.4 g/mol |
Structural Identifiers
| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)SSC2=C(C=C(C=C2)S(=O)(=O)C)Cl)Cl |
|---|---|
| InChI | InChI=1S/C14H12Cl2O4S4/c1-23(17,18)9-3-5-13(11(15)7-9)21-22-14-6-4-10(8-12(14)16)24(2,19)20/h3-8H,1-2H3 |
| InChIKey | KJVAVDBHSWQWTL-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene] Procurement Guide
1,1′-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene] (CAS 917761-29-6) is a specialty organic disulfide compound. It consists of two 2-chloro-4-(methanesulfonyl)phenyl moieties linked by a disulfide bond. This structural motif places it within a class of reagents and building blocks used in organic synthesis, where the electron-withdrawing chloro and methanesulfonyl groups can influence the disulfide bond's redox chemistry. However, a review of the public literature reveals that this specific compound is poorly characterized. The vast majority of available information is limited to supplier listings from prohibited sources [1] and databases that often conflate it with regioisomeric analogs like bis-(2-chloro-5-methanesulfonyl-phenyl)-disulfide (CAS 756873-40-2) . No primary research papers, patents, or authoritative database entries providing foundational characterization data were identified.
- [1] Multiple forbidden vendor listings for 1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene] on benchchem.com and evitachem.com, accessed 2026. View Source
Why Generic Substitution Is Not Advised
Generic substitution for this specific compound is not supported by evidence and is potentially high-risk. Even among closely related structural analogs, such as the 2-chloro-5-methanesulfonyl regioisomer (CAS 756873-40-2) , the position of the electron-withdrawing substituents can influence the reactivity of the disulfide bond and the stability of the resulting thiolate leaving groups. A search for direct evidence—including in patents and authoritative databases—confirms there are no available head-to-head studies comparing the performance, reactivity, or safety profile of CAS 917761-29-6 against any other compound [1]. Without such data, the downstream consequences of a substitution on reaction yield, purity, or kinetics are entirely unpredictable, representing a significant scientific and financial risk for any procurement decision.
- [1] Structured search across patents.google.com, pubchem.ncbi.nlm.nih.gov, and bindingdb.org for '917761-29-6', '1,1'-dithiobis[2-chloro-4-(methylsulfonyl)benzene', and 'C14H12Cl2O4S4' returned no relevant quantitative comparative studies. Search conducted 2026-05-04. View Source
Quantitative Differentiation Evidence
Verified Application Scenarios
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